molecular formula C27H24N2O4S B11392999 6-methyl-4-oxo-N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4H-chromene-2-carboxamide

6-methyl-4-oxo-N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4H-chromene-2-carboxamide

Cat. No.: B11392999
M. Wt: 472.6 g/mol
InChI Key: WOUGQGZYOWASOI-UHFFFAOYSA-N
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Description

6-METHYL-4-OXO-N-{3-[(2-PHENYLETHYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-4-OXO-N-{3-[(2-PHENYLETHYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic synthesisCommon synthetic methods such as Suzuki-Miyaura coupling, amidation, and cyclization reactions are employed .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also need to address issues such as purification and waste management.

Chemical Reactions Analysis

Types of Reactions

6-METHYL-4-OXO-N-{3-[(2-PHENYLETHYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-4H-CHROMENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity that can be explored for potential therapeutic applications.

    Medicine: The compound could be investigated for its potential as a drug candidate, particularly in areas such as cancer or infectious diseases.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-METHYL-4-OXO-N-{3-[(2-PHENYLETHYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-4H-CHROMENE-2-CARBOXAMIDE depends on its specific interactions with molecular targets. These interactions may involve binding to proteins, enzymes, or receptors, leading to changes in cellular pathways and biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-METHYL-4-OXO-N-{3-[(2-PHENYLETHYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-4H-CHROMENE-2-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C27H24N2O4S

Molecular Weight

472.6 g/mol

IUPAC Name

6-methyl-4-oxo-N-[3-(2-phenylethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]chromene-2-carboxamide

InChI

InChI=1S/C27H24N2O4S/c1-16-10-11-21-19(14-16)20(30)15-22(33-21)25(31)29-27-24(18-8-5-9-23(18)34-27)26(32)28-13-12-17-6-3-2-4-7-17/h2-4,6-7,10-11,14-15H,5,8-9,12-13H2,1H3,(H,28,32)(H,29,31)

InChI Key

WOUGQGZYOWASOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NCCC5=CC=CC=C5

Origin of Product

United States

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